molecular formula C11H14N2 B3351262 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline CAS No. 344335-31-5

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline

Cat. No. B3351262
CAS RN: 344335-31-5
M. Wt: 174.24 g/mol
InChI Key: CCFNZJZCYYFGHV-UHFFFAOYSA-N
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Description

“2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” is a complex organic compound. It is a derivative of the pyrroloquinoline group of compounds . The exact properties and applications of this specific compound are not widely documented in the available literature.


Synthesis Analysis

The synthesis of “2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” and its derivatives has been a subject of research. For instance, a study by Tetsuya Tsujihara et al. reported the catalytic enantioselective construction of trans-fused 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives by intramolecular [3+2]-cycloaddition .


Molecular Structure Analysis

The molecular structure of “2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline” is complex, with multiple rings and functional groups. The InChI code for a related compound, “2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline”, is 1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Expeditious Synthesis : The compound has been synthesized through an atom-economic route, using intramolecular azomethine ylide-alkene [3+2] cycloaddition, suitable for scale-up synthesis (Zhang, Dwoskin, & Crooks, 2011).
  • Formation of Tetrahydrofuran Ring : This compound undergoes a reaction in polar solvents to form a tetrahydrofuran ring, showcasing its reactive nature and potential for diverse chemical transformations (Verboom et al., 2010).
  • Catalyst-Free Synthesis : Efficient synthesis methods have been developed for this compound, highlighting its ease of manipulation and potential for diverse applications in organic synthesis and medicinal chemistry (Liao & Zhu, 2019).

Biological and Medicinal Applications

  • Inhibitory Activity : Derivatives of this compound exhibit inhibitory activities, such as potent inhibitors of Kv2.1, indicating its potential in medicinal applications (Liu et al., 2016).
  • Antiproliferative Activity : Novel derivatives of pyrrolo[3,2,f]quinoline, similar in structure, have been synthesized and shown to possess cell growth inhibitory properties, particularly against leukemia cell lines (Ferlin et al., 2001).
  • Potential Cytotoxic Agents : Some derivatives synthesized using this compound have shown selective cytotoxic effects toward leukemia cells, suggesting its utility in the development of anticancer agents (Rao et al., 2015).
  • Influence on Receptor Binding : The position of nitrogen atom in the pyrroloquinoline skeleton affects the spatial orientation of fragments, impacting its binding affinity to receptors like 5-HT6 receptors (Grychowska et al., 2018).

Advanced Research Applications

  • Synthesis of Bioactive Derivatives : Efficient methodologies have been developed for synthesizing bioactive pyrroloquinoline derivatives, underscoring its versatility in the creation of novel compounds with potential therapeutic applications (Tsotinis et al., 2002).
  • Water Soluble Derivatives : Water-soluble derivatives have been synthesized, showing promise as anticancer drugs, demonstrating the compound's potential in drug formulation (Ferlin et al., 2005).

properties

IUPAC Name

2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[2,3-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-2,6,8,11,13H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNZJZCYYFGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C3C1CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511220
Record name 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline

CAS RN

344335-31-5
Record name 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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